Cas no 7200-26-2 ((3R,S)-Oxidosqualene (>90%))

(3R,S)-Oxidosqualene (>90%) 化学的及び物理的性質
名前と識別子
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- Oxirane,2,2-dimethyl-3-[(3E,7E,11E,15E)-3,7,12,16,20-pentamethyl-3,7,11,15,19-heneicosapentaen-1-yl]-
- 2,2-dimethyl-3-[(3E,7E,11E,15E)-3,7,12,16,20-pentamethylhenicosa-3,7,11,15,19-pentaenyl]oxirane
- 2,3-epoxysqualene
- 2,3-OXIDOSQUALENE (RACEMIC)
- 2,3-<R,S>-oxidosqualene
- 2,3-DIFLUORO-6-HYDROXY-BENZONITRILE
- 2,3-Edsq
- 2,3-Epoxy-2,3-dihydrosqualene
- 2,3-Oxidosqualene
- 2,3-Squalene oxide
- Squalene 2,3-epoxide
- Squalene 2,3-oxide
- Squalene oxide
- Squalene peroxide
- 22,23-Epoxy-2,6,10,15,19,23-hexamethyl-2,6,10,14,18-tetracosapentaene
- (6E,10E,14E,18E)-2,3-EPOXY-2,6,10,15,19,23-EPOXY-2,6,10,15,19,23-HEXAMETHYL-6,10,14,18,22-TETRACOSAPENTAENE
- (3R,S)-Oxidosqualene (>90%)
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- InChIKey: QYIMSPSDBYKPPY-BANQPHDMSA-N
計算された属性
- せいみつぶんしりょう: 426.38600
じっけんとくせい
- PSA: 12.53000
- LogP: 9.81620
(3R,S)-Oxidosqualene (>90%) セキュリティ情報
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- ちょぞうじょうけん:−20°C
(3R,S)-Oxidosqualene (>90%) 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | O846815-1mg |
(3R,S)-Oxidosqualene (>90%) |
7200-26-2 | 1mg |
$ 150.00 | 2023-09-06 | ||
TRC | O846815-10mg |
(3R,S)-Oxidosqualene (>90%) |
7200-26-2 | 10mg |
$1189.00 | 2023-05-17 | ||
1PlusChem | 1P00FAUS-1mg |
(6E,10E,14E,18E)-2,3-EPOXY-2,6,10,15,19,23-EPOXY-2,6,10,15,19,23-HEXAMETHYL-6,10,14,18,22-TETRACOSAPENTAENE |
7200-26-2 | ≥90% | 1mg |
2024-04-21 | ||
1PlusChem | 1P00FAUS-5mg |
(6E,10E,14E,18E)-2,3-EPOXY-2,6,10,15,19,23-EPOXY-2,6,10,15,19,23-HEXAMETHYL-6,10,14,18,22-TETRACOSAPENTAENE |
7200-26-2 | ≥90% | 5mg |
2024-04-21 | ||
1PlusChem | 1P00FAUS-10mg |
(6E,10E,14E,18E)-2,3-EPOXY-2,6,10,15,19,23-EPOXY-2,6,10,15,19,23-HEXAMETHYL-6,10,14,18,22-TETRACOSAPENTAENE |
7200-26-2 | ≥90% | 10mg |
2024-04-21 | ||
A2B Chem LLC | AH13108-10mg |
(6E,10E,14E,18E)-2,3-EPOXY-2,6,10,15,19,23-EPOXY-2,6,10,15,19,23-HEXAMETHYL-6,10,14,18,22-TETRACOSAPENTAENE |
7200-26-2 | ≥90% | 10mg |
$1463.00 | 2024-04-19 | |
A2B Chem LLC | AH13108-5mg |
(6E,10E,14E,18E)-2,3-EPOXY-2,6,10,15,19,23-EPOXY-2,6,10,15,19,23-HEXAMETHYL-6,10,14,18,22-TETRACOSAPENTAENE |
7200-26-2 | ≥90% | 5mg |
$773.00 | 2024-04-19 | |
TRC | O846815-5mg |
(3R,S)-Oxidosqualene (>90%) |
7200-26-2 | 5mg |
$ 644.00 | 2023-09-06 | ||
A2B Chem LLC | AH13108-1mg |
(6E,10E,14E,18E)-2,3-EPOXY-2,6,10,15,19,23-EPOXY-2,6,10,15,19,23-HEXAMETHYL-6,10,14,18,22-TETRACOSAPENTAENE |
7200-26-2 | ≥90% | 1mg |
$163.00 | 2024-04-19 | |
TRC | O846815-2.5mg |
(3R,S)-Oxidosqualene (>90%) |
7200-26-2 | 2.5mg |
$ 334.00 | 2023-09-06 |
(3R,S)-Oxidosqualene (>90%) 関連文献
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L. O. Crosby,E. E. van Tamelen,R. B. Clayton J. Chem. Soc. D 1969 532
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2. Index of subjects, 1977
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3. Investigations on the biosynthesis of steroids and terpenoids. Part XII. Biosynthesis of 3β-hydroxy-triterpenoids and -steroids from (3S)-2,3-epoxy-2,3-dihydrosqualeneDerek H. R. Barton,Trevor R. Jarman,Keith C. Watson,David A. Widdowson,Robin B. Boar,Kathleen Damps J. Chem. Soc. Perkin Trans. 1 1975 1134
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4. Resolution of 2,3-dihydrosqualene-2,3-diol, 10,11-dihydro-10,11-dihydroxyfarnesyl benzoate, and 6,7-dihydro-6,7-dihydroxygeranyl benzoate. Synthesis of (3R)- and (3S)-2,3-epoxy-2,3-dihydrosqualeneRobin B. Boar,Kathleen Damps J. Chem. Soc. Perkin Trans. 1 1977 709
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5. Enzymic cyclization of 2,3-dihydrosqualene and squalene 2,3-epoxide by squalene cyclases: from pentacyclic to tetracyclic triterpenesIkuro Abe,Michel Rohmer J. Chem. Soc. Perkin Trans. 1 1994 783
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John P. Munafo Jr,Thomas J. Gianfagna Nat. Prod. Rep. 2015 32 454
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7. Assimilation of the antipodal forms of squalene 2,3-oxide by mammalian, yeast, and plant systemsDerek H. R. Barton,Trevor R. Jarman,Keith G. Watson,David A. Widdowson,Robin B. Boar,Kathleen Damps J. Chem. Soc. Chem. Commun. 1974 861
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D. M. Harrison Nat. Prod. Rep. 1985 2 525
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9. Investigation of the biosynthesis of 3α-hydroxy triterpenoids, ganoderic acids T and S, by application of a feeding experiment using [1,2-13C2]acetateMasao Hirotani,Isao Asaka,Tsutomu Furuya J. Chem. Soc. Perkin Trans. 1 1990 2751
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K. J. Stone,W. R. Roeske,R. B. Clayton,E. E. van Tamelen J. Chem. Soc. D 1969 530
(3R,S)-Oxidosqualene (>90%)に関する追加情報
Oxidosqualene: A Comprehensive Overview
Oxidosqualene, with the CAS number 7200-26-2, is a naturally occurring triterpene that has garnered significant attention in recent years due to its diverse biological activities and potential applications in various fields. This compound, also known as (3R,S)-Oxidosqualene, is a key intermediate in the biosynthesis of steroids and other triterpenoids. Its structure, which includes a six-membered ring system with multiple hydroxyl groups, contributes to its versatile chemical properties and biological functions.
The synthesis of Oxidosqualene involves a series of enzymatic reactions starting from squalene, a precursor molecule. Recent studies have shed light on the role of specific enzymes, such as squalene oxidase, in regulating the biosynthesis of this compound. These findings have implications for both natural product chemistry and biotechnological applications. For instance, researchers are exploring ways to optimize the production of Oxidosqualene through metabolic engineering, which could lead to more efficient industrial processes.
In terms of applications, Oxidosqualene has been extensively studied for its potential in the pharmaceutical industry. It has demonstrated anti-inflammatory, antioxidant, and cytotoxic properties, making it a promising candidate for drug development. Recent clinical trials have highlighted its efficacy in targeting specific pathways involved in chronic diseases such as cancer and neurodegenerative disorders. Additionally, its ability to modulate cellular signaling pathways has opened new avenues for therapeutic interventions.
Beyond medicine, Oxidosqualene has found applications in the cosmetic industry due to its moisturizing and skin-protecting properties. It is commonly used in skincare products to enhance hydration and reduce oxidative stress. The latest research in this area focuses on improving the stability and bioavailability of Oxidosqualene formulations to maximize their efficacy when applied topically.
The environmental impact of Oxidosqualene production is another area of active research. Scientists are investigating sustainable methods to extract this compound from renewable sources, such as plant biomass, rather than relying on synthetic routes that may have higher environmental costs. These efforts align with the growing demand for eco-friendly practices in the chemical industry.
In conclusion, Oxidosqualene (CAS 7200-26-2) is a multifaceted compound with a wide range of applications across different industries. Its unique chemical structure and biological properties continue to inspire innovative research and development. As advancements in biotechnology and sustainable chemistry progress, the potential for new discoveries and applications of this compound remains vast.
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